molecular formula C13H25N3O2 B14772115 N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide

Cat. No.: B14772115
M. Wt: 255.36 g/mol
InChI Key: ARVOQQDAAFJHFV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide

InChI

InChI=1S/C13H25N3O2/c1-4-15(11(3)17)9-12-7-5-6-8-16(12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3

InChI Key

ARVOQQDAAFJHFV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCCN1C(=O)C(C)N)C(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide N-oxide, while reduction may produce a fully saturated piperidine derivative .

Scientific Research Applications

N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Acetamide Derivatives

Table 1: Structural and Chemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Pharmacological Notes
Target Compound C₁₃H₂₅N₃O₂ 255.36 Piperidin-2-yl, 2-aminopropanoyl, ethylacetamide High purity (≥98%) ; no direct pharmacological data in evidence.
N-((1-(2-Aminoacetyl)piperidin-2-yl)methyl)-N-ethylacetamide C₁₂H₂₃N₃O₂ 241.33 Piperidin-2-yl, aminoacetyl, ethylacetamide Simpler acyl group (aminoacetyl vs. aminopropanoyl); potential solubility differences .
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-ethylacetamide C₁₂H₂₃N₃O₂ 241.33 Pyrrolidin-2-yl (5-membered ring), 2-aminopropanoyl Reduced ring size may alter conformational flexibility and binding affinity .
N-Cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-2-ylmethyl]acetamide C₁₃H₂₄N₂O₂ 240.35 Cyclopropyl, hydroxyethyl substituent Increased hydrophilicity due to hydroxyethyl group; cyclopropyl may enhance metabolic stability .

Key Observations :

  • Ring Size and Position : The target compound’s piperidin-2-yl group contrasts with analogs like pyrrolidin-2-yl derivatives, where ring size impacts steric and electronic properties .
  • Substituent Effects: The 2-aminopropanoyl group in the target compound provides a secondary amine and carbonyl group, enhancing hydrogen-bonding capacity compared to simpler acetyl or aminoacetyl substituents .

Fentanyl Analogs

Table 2: Comparison with Opioid-like Piperidine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Pharmacological Notes
Methoxyacetylfentanyl C₂₂H₂₈N₂O₂ 352.5 Piperidin-4-yl, methoxy, phenethyl, phenylacetamide Novel psychoactive substance (NPS); linked to overdose risks .
Acetyl Fentanyl C₂₁H₂₆N₂O 322.45 Piperidin-4-yl, phenethyl, phenylacetamide Potent opioid; unapproved for medical use; associated with fatalities .

Key Differences :

  • Positional Isomerism : The target compound’s piperidin-2-yl group contrasts with fentanyl analogs’ piperidin-4-yl substitution, likely altering receptor interaction profiles .
  • Substituent Complexity : Fentanyl analogs feature bulky aromatic groups (e.g., phenyl, phenethyl) absent in the target compound, contributing to higher molecular weights (322–352 g/mol vs. 255 g/mol) .

Conformational and Spectroscopic Insights

  • Acetamide Dynamics : highlights the significance of acetyl methyl torsion in N-ethylacetamide derivatives, suggesting that conformational flexibility in the target compound’s acetamide group could influence stability and intermolecular interactions .
  • Stereochemical Impact: The (S)-configuration in the aminopropanoyl group may affect chiral recognition in biological systems, though specific data are lacking .

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